Cas no 21208-99-1 (S-{2-[(5-cyclopentylpentyl)amino]ethyl} hydrogen sulfurothioate)

S-{2-[(5-cyclopentylpentyl)amino]ethyl} hydrogen sulfurothioate structure
21208-99-1 structure
Product name:S-{2-[(5-cyclopentylpentyl)amino]ethyl} hydrogen sulfurothioate
CAS No:21208-99-1
MF:C12H25NO3S2
MW:295.461801290512
CID:1399339
PubChem ID:210278

S-{2-[(5-cyclopentylpentyl)amino]ethyl} hydrogen sulfurothioate Chemical and Physical Properties

Names and Identifiers

    • S-{2-[(5-cyclopentylpentyl)amino]ethyl} hydrogen sulfurothioate
    • 5-(2-sulfosulfanylethylamino)pentylcyclopentane
    • BRN 3056473
    • DTXSID50175434
    • 2-((5-Cyclopentylpentyl)amino)ethanethiol hydrogen sulfate (ester)
    • S-2-((5-Cyclopentylpentyl)amino)ethyl thiosulfate
    • 21208-99-1
    • Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester)
    • Inchi: InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-1-2-6-12-7-3-4-8-12/h12-13H,1-11H2,(H,14,15,16)
    • InChI Key: FLPBHSKQKWBWDM-UHFFFAOYSA-N
    • SMILES: C1CCC(C1)CCCCCNCCSS(=O)(=O)O

Computed Properties

  • Exact Mass: 295.12775
  • Monoisotopic Mass: 295.12758601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.1933 (rough estimate)
  • Refractive Index: 1.6280 (estimate)
  • PSA: 66.4

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